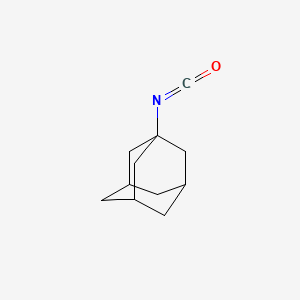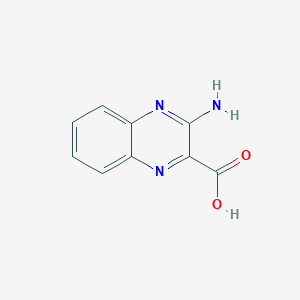
3-氨基喹喔啉-2-羧酸
描述
3-Aminoquinoxaline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities. This compound features an amino group at the third position and a carboxylic acid group at the second position of the quinoxaline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
3-Aminoquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
3-Aminoquinoxaline-2-carboxylic acid plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, affecting the overall metabolic flux within cells . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its activity.
Cellular Effects
The effects of 3-aminoquinoxaline-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in the rates of glycolysis and oxidative phosphorylation, which are critical for energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-aminoquinoxaline-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-aminoquinoxaline-2-carboxylic acid can vary over time. Studies have shown that its stability and degradation are influenced by environmental factors such as pH and temperature . Over extended periods, it can lead to long-term changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-aminoquinoxaline-2-carboxylic acid in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is essential for determining safe and effective usage in therapeutic applications.
Metabolic Pathways
3-Aminoquinoxaline-2-carboxylic acid is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, influencing the overall metabolic flux and levels of key metabolites . These interactions are critical for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-aminoquinoxaline-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound within cells is crucial for its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of 3-aminoquinoxaline-2-carboxylic acid is influenced by various targeting signals and post-translational modifications . It is often directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoquinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of nitrocyano olefins promoted by titanium tetrachloride (TiCl4) and zinc (Zn). This method provides good yields and involves the following steps:
Starting Materials: Nitrocyano olefins.
Reagents: Titanium tetrachloride (TiCl4) and zinc (Zn).
Conditions: The reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of 3-aminoquinoxaline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-Aminoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Quinoxaline alcohol derivatives.
Substitution: Alkylated or acylated quinoxaline derivatives.
作用机制
The mechanism of action of 3-aminoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the amino and carboxylic acid groups.
2-Aminoquinoxaline: Similar structure with an amino group at the second position.
Quinoxaline-2-carboxylic acid: Similar structure with a carboxylic acid group at the second position.
Uniqueness
3-Aminoquinoxaline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoxaline ring. This dual functionality allows for diverse chemical reactivity and the potential for multiple applications in various fields. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a bioactive compound .
属性
IUPAC Name |
3-aminoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJFUJIPMQGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364177 | |
| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85414-82-0 | |
| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)
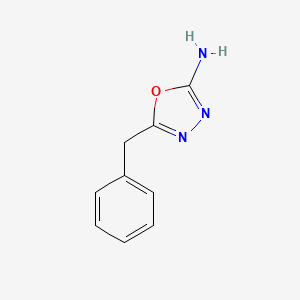
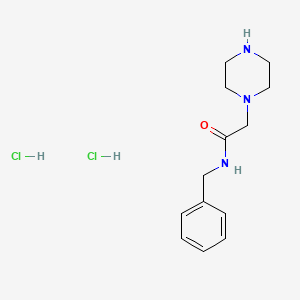
![2-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270866.png)
![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)
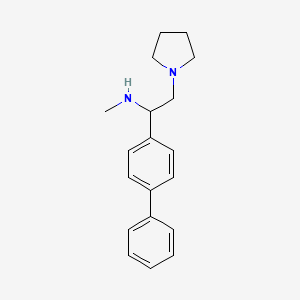
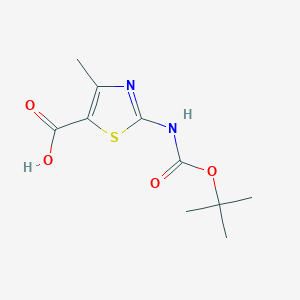
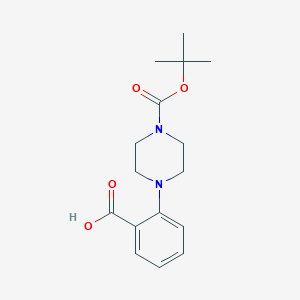

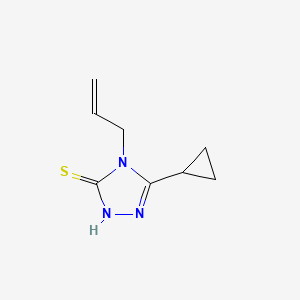


![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
